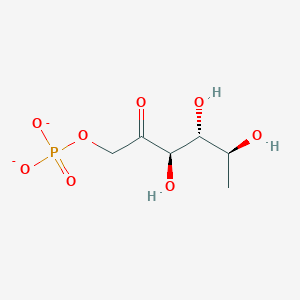

L-fuculose 1-phosphate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O8P-2 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6-/m0/s1 |

InChI Key |

KNYGWWDTPGSEPD-LFRDXLMFSA-L |

SMILES |

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |

Canonical SMILES |

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Biochemical Pathways Involving L Fuculose 1 Phosphate

L-Fucose Catabolic Pathway

In many bacteria, the utilization of L-fucose as a carbon and energy source proceeds through a specific "phosphorylated" pathway. oup.com This pathway involves a series of enzymatic reactions that convert L-fucose into metabolites that can enter central metabolic routes like glycolysis. researchgate.netplos.orgnih.gov The core of this pathway revolves around the formation and subsequent breakdown of L-fuculose 1-phosphate. uvic.carcsb.org

Enzymatic Formation of L-fuculose 1-phosphate

The initial steps of L-fucose catabolism prepare the sugar for phosphorylation by converting it into a suitable ketose form. This process involves the coordinated action of two key enzymes: L-fucose isomerase and L-fuculokinase.

The first committed step in the L-fucose catabolic pathway is the isomerization of L-fucose to L-fuculose. researchgate.netwikipedia.org This reversible reaction is catalyzed by the enzyme L-fucose isomerase (FcsI), also known as L-fucose ketol-isomerase. ebi.ac.ukwikipedia.org FcsI facilitates the interconversion between the aldose (L-fucose) and ketose (L-fuculose) forms of the sugar. researchgate.netebi.ac.ukmdpi.com The enzyme binds the closed, cyclic form of L-fucose and catalyzes the ring opening to an open-chain conformation, which facilitates the isomerization process via an ene-diol mechanism. ebi.ac.uknih.gov This conversion is essential to prepare the sugar for the subsequent phosphorylation step. ebi.ac.uk In some bacteria, this enzyme can also act on D-arabinose, converting it to D-ribulose. researchgate.netebi.ac.ukuniprot.org The reaction catalyzed by L-fucose isomerase from Raoultella sp. has been shown to favor the formation of L-fucose from L-fuculose. nih.govresearchgate.net

Following the isomerization of L-fucose to L-fuculose, the next step is the phosphorylation of L-fuculose. This reaction is catalyzed by L-fuculokinase (FcsK), which selectively transfers a phosphate (B84403) group from ATP to the 1-position of L-fuculose, forming L-fuculose-1-phosphate and ADP. figshare.comwikipedia.orgyeastgenome.org This phosphorylation is a critical step, as it "traps" the sugar inside the cell and prepares it for cleavage in the next stage of the pathway. nih.gov The gene encoding this enzyme is commonly referred to as fucK. wikipedia.orguniprot.org L-fuculokinase is a member of the transferase family, specifically a phosphotransferase. wikipedia.org While its primary substrate is L-fuculose, some studies have shown it can also phosphorylate other sugars like D-ribulose, D-xylulose, and D-fructose, albeit with lower efficiency. figshare.comuniprot.org The production of L-fuculose-1-phosphate through this enzymatic reaction can be highly efficient, with studies demonstrating nearly 100% conversion of L-fuculose. figshare.com

L-fuculose 1-phosphate Cleavage: The L-fuculose-1-phosphate Aldolase (B8822740) (FucA) Reaction

The central event in the L-fucose catabolic pathway is the cleavage of L-fuculose 1-phosphate into two smaller, metabolically useful molecules. This reaction is catalyzed by the enzyme L-fuculose-1-phosphate aldolase (FucA).

L-fuculose-1-phosphate aldolase (FucA) catalyzes the reversible cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. ebi.ac.uknih.govdrugbank.comuniprot.orguniprot.orgidentifiers.org This reaction is a key step in the degradation of L-fucose. drugbank.comuniprot.org FucA is a class II aldolase, which is characterized by its dependence on a divalent metal ion, typically zinc (Zn²⁺), for its catalytic activity. ebi.ac.uknih.gov The enzyme from Escherichia coli is a homotetramer. nih.gov The reaction it catalyzes is an aldol (B89426) cleavage, converting a six-carbon sugar phosphate into two three-carbon molecules. ebi.ac.uk While the enzyme's primary substrate is L-fuculose 1-phosphate, it exhibits high specificity for DHAP but can accept a variety of aldehydes, with a preference for L-configured alpha-hydroxy aldehydes. drugbank.com

Dihydroxyacetone phosphate (DHAP), one of the products of the FucA-catalyzed reaction, is a central intermediate in glycolysis. plos.orgnih.gov This allows for its direct integration into the cell's primary energy-generating pathways. researchgate.netuvic.carcsb.org DHAP can be converted to glyceraldehyde-3-phosphate and subsequently enter the downstream reactions of glycolysis to generate ATP and pyruvate (B1213749). Under certain conditions, DHAP can also be utilized in gluconeogenesis to synthesize glucose. mdpi.com The other product, L-lactaldehyde, has a more varied metabolic fate. Aerobically, it can be oxidized to L-lactate and then to pyruvate. asm.orgnih.gov Anaerobically, it can be reduced to L-1,2-propanediol, which is then excreted. asm.orgnih.gov

Downstream Metabolism of L-lactaldehyde and its Dissimilation Pathways

The fate of L-lactaldehyde, a product of L-fuculose-1-phosphate cleavage, is dependent on the oxygen availability in the environment of the organism, particularly in bacteria like Escherichia coli. nih.govnih.gov

Under aerobic conditions , L-lactaldehyde is oxidized to L-lactate by the enzyme L-lactaldehyde dehydrogenase. nih.govnih.govebi.ac.uk This reaction is part of a pathway that ultimately converts the carbons from L-fucose into pyruvate, which can then enter central metabolic pathways like the citric acid cycle. ebi.ac.ukpathbank.orgresearchgate.net

Conversely, under anaerobic conditions , L-lactaldehyde is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase. nih.govnih.govebi.ac.uk This product is then typically excreted from the cell as a fermentation end product. ebi.ac.ukpathbank.org The shift between these two pathways is regulated by the intracellular NAD+/NADH ratio and the induction of propanediol oxidoreductase activity in the absence of oxygen. nih.govnih.gov L-lactaldehyde itself can act as an inducer for lactaldehyde dehydrogenase. nih.gov

| Condition | Enzyme | Product | Metabolic Fate |

| Aerobic | L-lactaldehyde dehydrogenase | L-lactate | Enters central metabolism via pyruvate ebi.ac.ukpathbank.orgresearchgate.net |

| Anaerobic | Propanediol oxidoreductase | L-1,2-propanediol | Excreted as a fermentation product ebi.ac.ukpathbank.org |

Interconnections with Other Metabolic Pathways

The products of L-fuculose-1-phosphate breakdown, dihydroxyacetone phosphate and L-lactaldehyde, integrate into several other crucial metabolic pathways.

Integration of Dihydroxyacetone Phosphate into Glycolysis and Gluconeogenesis

Dihydroxyacetone phosphate (DHAP) is a central metabolite that directly links L-fucose metabolism with glycolysis and gluconeogenesis. wikipedia.orgbionity.com

Glycolysis: DHAP is one of the two three-carbon molecules, along with glyceraldehyde 3-phosphate, produced from the cleavage of fructose (B13574) 1,6-bisphosphate by aldolase in the glycolytic pathway. bionity.comwikipedia.orgnih.gov DHAP is readily isomerized to glyceraldehyde 3-phosphate by triosephosphate isomerase, allowing it to proceed through the remainder of glycolysis to generate ATP and pyruvate. wikipedia.orgsapientia.ro The DHAP generated from L-fuculose-1-phosphate can therefore directly enter this energy-yielding pathway. wikipedia.org

Gluconeogenesis: In the reverse direction, DHAP is a key intermediate in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. aklectures.compnas.org DHAP and glyceraldehyde 3-phosphate are condensed to form fructose 1,6-bisphosphate, a step that is essentially the reverse of the corresponding reaction in glycolysis. pnas.org Precursors like glycerol (B35011) can be converted to DHAP to enter the gluconeogenic pathway. aklectures.comnih.gov

| Pathway | Role of Dihydroxyacetone Phosphate |

| Glycolysis | Product of fructose 1,6-bisphosphate cleavage, isomerized to glyceraldehyde 3-phosphate for further catabolism. bionity.comwikipedia.orgnih.gov |

| Gluconeogenesis | Precursor that condenses with glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate, leading to glucose synthesis. aklectures.compnas.org |

Role in D-arabinose Metabolism

In some bacteria, such as Escherichia coli, the enzymes of the L-fucose catabolic pathway, including L-fuculose-1-phosphate aldolase, are also involved in the metabolism of D-arabinose. nih.govnih.gov The pathway for D-arabinose degradation in these organisms involves its conversion to D-ribulose and then phosphorylation to D-ribulose-1-phosphate. nih.gov

L-fuculose-1-phosphate aldolase can act on D-ribulose-1-phosphate, cleaving it into dihydroxyacetone phosphate and glycolaldehyde. nih.govdrugbank.com This provides a direct link between D-arabinose metabolism and the glycolytic pathway via the production of DHAP. Mutants that are unable to metabolize L-fucose are also unable to utilize D-arabinose, demonstrating the shared nature of these enzymatic steps. nih.gov While the enzymes are shared, their induction can differ, with L-fucose being a more common inducer in wild-type strains. nih.gov

| Substrate | Enzyme | Products |

| L-fuculose-1-phosphate | L-fuculose-1-phosphate aldolase | Dihydroxyacetone phosphate + L-lactaldehyde ebi.ac.ukwikipedia.orguniprot.org |

| D-ribulose-1-phosphate | L-fuculose-1-phosphate aldolase | Dihydroxyacetone phosphate + Glycolaldehyde nih.govdrugbank.com |

Involvement in the Biosynthesis of Coenzyme F420 in Specific Microorganisms (e.g., Methanococcus maripaludis)

In certain methanogenic archaea, such as Methanococcus maripaludis, the products of L-fuculose-1-phosphate cleavage are utilized in the biosynthesis of coenzyme F420. uniprot.orgasm.org This coenzyme is a deazaflavin derivative that functions as a crucial hydride carrier in various redox reactions, including methanogenesis. nih.govwikipedia.org

The biosynthesis of the side chain of coenzyme F420 requires 2-phospho-L-lactate. asm.orgacs.org In Methanococcus jannaschii, a related methanogen, it has been shown that L-lactate is formed from the NAD+-dependent oxidation of L-lactaldehyde. asm.orgacs.org This L-lactaldehyde can be generated from the aldol cleavage of L-fuculose-1-phosphate by L-fuculose-1-phosphate aldolase. asm.orgebi.ac.uk The L-lactate is then phosphorylated to 2-phospho-L-lactate, which is a key precursor for the assembly of coenzyme F420. asm.orgacs.org Therefore, L-fuculose-1-phosphate metabolism is directly linked to the synthesis of this essential coenzyme in these microorganisms. uniprot.org

Enzymology of L Fuculose 1 Phosphate Aldolase Fuca

Enzyme Classification and Nomenclature (EC 4.1.2.17)

L-fuculose-1-phosphate aldolase (B8822740) is classified as a lyase, specifically an aldehyde-lyase, that cleaves carbon-carbon bonds. wikipedia.orggenome.jp It is assigned the Enzyme Commission (EC) number 4.1.2.17 . wikipedia.orggenome.jpqmul.ac.uk The systematic name for this enzyme is L-fuculose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming). wikipedia.orgqmul.ac.uk

Other common names for this enzyme include:

L-fuculose 1-phosphate aldolase wikipedia.orgqmul.ac.uk

Fuculose aldolase wikipedia.orgqmul.ac.uk

L-fuculose-1-phosphate lactaldehyde-lyase wikipedia.orgqmul.ac.uk

The enzyme is categorized under the Class II aldolases due to its dependence on a divalent metal ion for its catalytic activity. ebi.ac.uknih.gov

Structural Biology of L-fuculose 1-phosphate Aldolase

Structural studies, primarily through X-ray crystallography, have provided a detailed understanding of the FucA enzyme's architecture. nih.gov The enzyme from Escherichia coli has been extensively studied, with its structure resolved to high resolution. iucr.orgebi.ac.uk

Table 1: General Properties of E. coli L-fuculose-1-phosphate Aldolase

| Property | Description |

| EC Number | 4.1.2.17 wikipedia.orggenome.jpqmul.ac.uk |

| Systematic Name | L-fuculose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming) wikipedia.orgqmul.ac.uk |

| Classification | Aldehyde-lyase (Class II) wikipedia.orgnih.gov |

| Quaternary Structure | Homotetramer nih.goviucr.orgebi.ac.uk |

| Subunit Mass | ~24 kDa nih.goviucr.orgebi.ac.uk |

| Cofactor | Zn²⁺ ebi.ac.uknih.govuniprot.org |

Quaternary Structure: Homotetramer Configuration

L-fuculose-1-phosphate aldolase from E. coli and other bacteria, such as Klebsiella pneumoniae and Thermus thermophilus HB8, exists as a homotetramer. nih.govnih.goviucr.orgrcsb.org This means it is composed of four identical protein subunits. nih.govebi.ac.uk The assembled enzyme has a total molecular mass of approximately 96 kDa, with each subunit being around 24 kDa. iucr.orgebi.ac.uk The homotetrameric structure of the E. coli enzyme exhibits C4 symmetry, where the four subunits are arranged symmetrically around a central axis. iucr.orgebi.ac.uk Analytical ultracentrifugation analysis has also confirmed the tetrameric state of the enzyme in solution. nih.gov

Active Site Characterization

The catalytic activity of FucA is centered within its active site, which relies on a metal cofactor and a specific arrangement of amino acid residues. iucr.orgebi.ac.uk

FucA is a classic example of a Class II aldolase, distinguished by its requirement for a divalent metal ion for catalysis. ebi.ac.uknih.gov The specific metal ion required is zinc (Zn²⁺). ebi.ac.uknih.govuniprot.org This zinc ion is essential for the enzyme's catalytic mechanism, playing a crucial role in stabilizing the reaction's transition state. nih.govrhea-db.org The enzyme binds one zinc ion per subunit. ebi.ac.uk While zinc is the native metal, studies have shown it can be replaced by other divalent cations like cobalt, which results in only minor structural changes. iucr.org An FucA from Klebsiella pneumoniae was identified with a magnesium ion in its active pocket. nih.gov

In the E. coli enzyme, the catalytic zinc ion is coordinated by specific amino acid residues within the active site. iucr.orgebi.ac.uk The coordination sphere creates an almost tetrahedral geometry around the zinc ion. iucr.orgebi.ac.ukrcsb.org The residues directly ligating the zinc ion are three histidine residues and one glutamate (B1630785) residue. iucr.orgebi.ac.uk A distinctive feature of this coordination environment is the absence of a water molecule in the ligand sphere, which is often found in other zinc-containing enzymes. iucr.orgebi.ac.uk The residue Glu73 is a key part of this coordination but is shifted away when the substrate binds, allowing it to act as a proton donor/acceptor in the catalytic cycle. ebi.ac.uknih.govrhea-db.org

Conformational Dynamics and their Implication in Catalysis

The catalytic cycle of L-fuculose 1-phosphate aldolase is not a static process but involves significant and functionally important conformational dynamics. Structural studies have revealed that the FucA polypeptide does not rest in a single, low-energy state but instead oscillates between different conformational states. nih.govrhea-db.org

A key dynamic feature is the movement of a mobile loop that connects the phosphate-binding site to motions at the interface between subunits. nih.gov This flexibility allows the enzyme to communicate between the substrate binding sites and respond to the surrounding solvent environment, linking its internal motions to the random thermal energy (Brownian motion) of the solvent. nih.govrhea-db.org

The binding of the substrate is a major trigger for conformational change. The ligation of dihydroxyacetone phosphate (B84403) (DHAP) to the active site zinc ion induces the displacement of the catalytic Glu73 residue. uniprot.org This movement is not a minor shift but a crucial part of the catalytic mechanism, repositioning Glu73 to act as a proton shuttle. ebi.ac.ukuniprot.org Furthermore, the C-terminal end of the protein chain is also known to be mobile and plays a role in the catalytic process, demonstrating that flexibility throughout the enzyme structure is important for its function. acs.orgrcsb.org These dynamic movements ensure that catalytic groups are correctly positioned at each step of the reaction, from substrate binding to product release, highlighting the intricate link between protein flexibility and enzymatic efficiency.

Catalytic Mechanism of L-fuculose 1-phosphate Aldolase

Detailed Reaction Steps and Enolate Intermediate Formation

The mechanism of FucA involves a reversible retro-aldol cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. ebi.ac.uknih.gov The reaction proceeds through a metal-stabilized enolate intermediate, which is characteristic of class II aldolases.

Forward Reaction (Aldol Cleavage):

Substrate Binding: L-fuculose 1-phosphate, in its open-chain form, binds to the active site. ebi.ac.uk The C2-carbonyl and C1-hydroxyl oxygens of the DHAP moiety of the substrate coordinate with the catalytic Zn²⁺ ion.

Deprotonation: The catalytic base, Glu73, now positioned in a non-polar environment that enhances its basicity, abstracts the proton from the C4-hydroxyl group of the bound substrate. ebi.ac.uk

C-C Bond Cleavage and Intermediate Formation: This deprotonation facilitates the cleavage of the C3-C4 bond. L-lactaldehyde is released, and a transient ene-diolate intermediate of DHAP is formed. ebi.ac.uk This intermediate is stabilized by its interaction with the positively charged Zn²⁺ ion. ubc.caubc.ca

Protonation and Product Release: The ene-diolate intermediate is then protonated at C3 by the now-protonated Glu73 (acting as an acid), leading to the formation of DHAP. The release of DHAP regenerates the free enzyme for the next catalytic cycle. ebi.ac.uk

Reverse Reaction (Aldol Addition):

DHAP Binding: DHAP binds to the active site, with its keto and hydroxyl oxygens ligating the Zn²⁺ ion and displacing Glu73. researchgate.net

Enolate Formation: Glu73, acting as a base, abstracts a proton from the C3 of DHAP, generating the zinc-stabilized enolate intermediate. ebi.ac.ukuniprot.org

Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the second substrate, L-lactaldehyde, which has entered the active site. ebi.ac.uk This forms a new C-C bond.

Protonation and Product Release: Glu73, which had accepted a proton from DHAP, now acts as an acid and donates a proton to the newly formed oxyanion (the former carbonyl oxygen of L-lactaldehyde), creating the C4-hydroxyl group of L-fuculose 1-phosphate. ebi.ac.ukuniprot.org The product is then released from the active site.

Proton Transfer Pathways within the Active Site

The proton transfer pathway in FucA is dominated by the action of the Glu73 residue, which functions as a proton shuttle. ebi.ac.ukuniprot.org The efficiency of this shuttle is tightly coupled to the conformational changes induced by substrate binding.

When the enzyme is in its resting state (unligated), Glu73 is part of the zinc coordination sphere. ebi.ac.uk The binding of DHAP displaces Glu73, moving it into a non-polar pocket. ebi.ac.ukresearchgate.net This change in the microenvironment increases the pKa of Glu73, making it a more potent base, primed to abstract a proton from the C3 of DHAP in the aldol (B89426) addition reaction. ebi.ac.uk

Once Glu73 has accepted the proton, it physically moves to transfer it to the carbonyl oxygen of the aldehyde acceptor substrate. uniprot.org This movement is a critical conformational step in the catalytic cycle. In the reverse cleavage reaction, the pathway is inverted: the now-basic Glu73 accepts a proton from the C4-hydroxyl of L-fuculose 1-phosphate and subsequently donates a proton to the C3 of the forming DHAP product. ebi.ac.uk This dynamic repositioning of a single residue to handle both proton abstraction and donation is a hallmark of the enzyme's efficient catalytic strategy.

Stereochemical Aspects of the Aldol Cleavage and Reverse Addition Reactions

L-fuculose 1-phosphate aldolase exhibits a high degree of stereoselectivity in both its cleavage and synthesis reactions. ebi.ac.uk This stereocontrol is crucial for its biological function and makes it a valuable tool in biocatalysis for the synthesis of chiral molecules. ebi.ac.ukmdpi.com

In the synthetic (aldol addition) direction, the enzyme precisely controls the formation of two new stereocenters (at C3 and C4 of the resulting ketose phosphate). The reaction generates a vicinal diol with a specific (3R,4R)-cis absolute configuration, which corresponds to a D-erythro diastereomer. uniprot.orgmdpi.com This outcome results from the specific geometry of the active site, which dictates the trajectory of the nucleophilic attack. The enolate of DHAP attacks the Re-face of the carbonyl of the incoming aldehyde.

The enzyme shows a strong preference for L-configured α-hydroxy aldehydes as acceptor substrates, though it can accept a variety of other aldehydes. uniprot.org The absolute configuration at C3 of the product is consistently (R), while the selectivity at C4, though generally high for the (R) configuration, can be slightly reduced with certain non-hydroxylated aldehydes. mdpi.com The stereochemical outcome can also be influenced by mutations in the active site. For instance, the F131A mutant can produce different syn and anti diastereomers with high selectivity depending on the specific aldehyde substrate used, highlighting how subtle changes to the binding pocket can modulate the stereochemical course of the reaction. nih.gov

Enzyme Kinetics and Substrate Specificity

The efficiency and utility of an enzyme are defined by its kinetic properties and its selectivity for different substrates. FucA has been the subject of several studies to characterize these features.

FucA exhibits a clear preference for its natural substrate, L-fuculose 1-phosphate. Kinetic studies with the Escherichia coli enzyme have determined the Michaelis-Menten constant (Kₘ) for L-fuculose 1-phosphate to be in the range of 0.7 to 2.2 mM, with a catalytic rate (kcat) of 19.3 s⁻¹. uniprot.org An enzyme from Klebsiella pneumoniae (KpFucA) also showed a strong preference for this substrate. nih.govresearchgate.net This high affinity is fundamental to its physiological role in the L-fucose degradation pathway. uniprot.orgdrugbank.com

In the reverse, synthetic direction, the enzyme catalyzes the condensation of DHAP and L-lactaldehyde. ebi.ac.uk The FucA from Methanococcus jannaschii has a Kₘ for DHAP of 0.09 mM and for DL-glyceraldehyde of 0.74 mM, demonstrating its efficiency in the C-C bond-forming reaction. nih.gov

Table 1: Kinetic Parameters for L-fuculose 1-phosphate Aldolase (FucA)

| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Escherichia coli | L-fuculose 1-phosphate | 0.7 | 19.3 | uniprot.org |

| Escherichia coli | L-fuculose 1-phosphate | 1.5 | - | uniprot.org |

| Escherichia coli | L-fuculose 1-phosphate | 2.2 | - | uniprot.org |

| Methanococcus jannaschii | Dihydroxyacetone phosphate (DHAP) | 0.09 | - | nih.gov |

Data presented is derived from multiple sources and experimental conditions. The '-' indicates that the value was not reported in the cited source.

While FucA is specific for L-fuculose 1-phosphate, it demonstrates a degree of promiscuity, showing activity towards other phosphorylated sugars. The enzyme from E. coli can catalyze the reversible cleavage of D-ribulose 1-phosphate, although it has a higher affinity for L-fuculose 1-phosphate. uniprot.orgdrugbank.com

More recent studies on FucA from Klebsiella pneumoniae (KpFucA) have confirmed its ability to act on other substrates. nih.govresearchgate.net While its primary activity is the cleavage of L-fuculose 1-phosphate, it can also catalyze the cleavage of fructose-1,6-bisphosphate and, to a lesser extent, glucose-6-phosphate. nih.govresearchgate.net This broad substrate tolerance, particularly for the donor substrate DHAP, allows FucA to accept a wide variety of aldehyde acceptors in the reverse aldol reaction. drugbank.com

Table 2: Relative Activity of K. pneumoniae FucA on Various Substrates

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| L-fuculose 1-phosphate | 100 | nih.govresearchgate.net |

| Fructose-1,6-bisphosphate | Reported, but not quantified | nih.govresearchgate.net |

Activity is relative to the cleavage of L-fuculose 1-phosphate. The study confirmed catalytic activity but did not provide specific quantitative comparisons.

The synthetic utility of FucA lies in its ability to catalyze the aldol addition of DHAP to a wide range of aldehyde acceptors, creating new stereocenters with high control. researchgate.netresearchgate.net The enzyme generally establishes a (3R) configuration at the newly formed chiral center, a consequence of the pro-R proton being abstracted from DHAP to form a cis-enediolate intermediate. researchgate.net

The stereochemical outcome at the C-4 position, however, is highly dependent on the structure of the aldehyde acceptor. researchgate.net In its natural reaction with L-lactaldehyde, FucA generates a vicinal diol with a (3R,4R)-cis configuration (D-erythro). uniprot.orgdrugbank.com This (3R,4R) selectivity has been observed with various other aldehydes. researchgate.net For instance, in reactions with certain nitroaldehydes, FucA from E. coli predominantly formed the (R,R; D-erythro) aldol. csic.es

However, the enzyme can exhibit different or reduced stereoselectivity with other aldehydes. researchgate.net When FucA was used to catalyze the aldol addition of DHAP to N-Cbz-protected amino aldehydes, the stereoselectivity was found to be dependent on the specific aldehyde. researchgate.net While N-Cbz-alaninal enantiomers yielded the expected (3R,4R) product, reactions with N-Cbz-glycinal and N-Cbz-3-aminopropanal resulted in an inversion of configuration at the C-4 position, producing the (3R,4S) diastereomer as the major product. researchgate.net This inversion is attributed to the thermodynamic stability of the final product. researchgate.net Similarly, when reacting with 4-nitrobutanal, FucA produced the expected (R,R) aldol but also a significant amount of the (R,S; L-threo) diastereomer. csic.es This highlights that while FucA is a powerful tool for stereoselective synthesis, its selectivity can be modulated by the choice of the acceptor aldehyde. researchgate.netresearchgate.net

Table 3: Diastereoselectivity of E. coli FucA with Different Aldehyde Acceptors

| Aldehyde Acceptor | Major Product Configuration | Minor Product Configuration | Reference |

|---|---|---|---|

| L-Lactaldehyde | (3R,4R) - D-erythro | - | uniprot.orgdrugbank.com |

| N-Cbz-alaninal (R or S) | (3R,4R) | Not reported | researchgate.net |

| N-Cbz-glycinal | (3R,4S) | (3R,4R) | researchgate.net |

| N-Cbz-3-aminopropanal | (3R,4S) | (3R,4R) | researchgate.net |

The table summarizes the stereochemical outcome of the FucA-catalyzed aldol addition between DHAP and various aldehydes.

Regulation of L Fuculose 1 Phosphate Metabolism

Transcriptional Regulation of the Fucose Utilization Operon

The genes responsible for L-fucose metabolism are organized into a regulon, a group of operons controlled by a single regulatory protein. In Escherichia coli, this is known as the fuc regulon. nih.gov Its expression is primarily governed by the availability of L-fucose, which is metabolized to L-fuculose 1-phosphate, the key signaling molecule for transcriptional activation.

L-fuculose 1-phosphate is the central inducing molecule for the activation of the fucose utilization (fuc) operon in various bacteria, including Escherichia coli and Streptococcus pneumoniae. mdpi.comasm.orgresearchgate.netproteopedia.org In the fucose catabolic pathway, L-fucose is first transported into the cell and then converted to L-fuculose by L-fucose isomerase (FucI). Subsequently, L-fuculose is phosphorylated by L-fuculose kinase (FucK) to produce L-fuculose 1-phosphate. mdpi.comproteopedia.orgrcsb.org

This intracellular synthesis of L-fuculose 1-phosphate signals the presence of L-fucose. Unlike L-fucose itself, L-fuculose 1-phosphate directly interacts with the regulatory protein FucR, triggering a conformational change that initiates the transcription of the fuc genes. asm.orgunam.mx Genetic studies in E. coli have confirmed that L-fuculose-1-phosphate, not L-fucose, is the true inducer of the operon. asm.org In the absence of L-fucose, and therefore L-fuculose 1-phosphate, the fuc operon remains largely silent. oup.com

The FucR protein is a DNA-binding transcriptional activator belonging to the DeoR family of regulators. asm.orgunam.mx It is the primary sensor for the presence of L-fuculose 1-phosphate. In its inactive state, FucR does not promote transcription. However, when L-fuculose 1-phosphate binds to FucR, it forms an active regulatory complex. unam.mxnih.gov

This active FucR-L-fuculose-1-phosphate complex binds to specific DNA sequences, known as FucR operators, located in the regulatory regions of the fuc operons. oup.com This binding event initiates several key actions:

It positively autoregulates its own synthesis, amplifying the response. unam.mx

It activates the transcription of the divergent fucAO and fucPIK operons. mdpi.comunam.mx

The activation of the fucAO operon also requires the global activator protein Crp (cAMP receptor protein). mdpi.comnih.gov The FucR-inducer complex appears to facilitate the binding of Crp to the promoter region, which in turn recruits RNA polymerase to begin transcription. mdpi.com Thus, FucR acts as a specific activator, ensuring the fucose metabolic genes are expressed only in the presence of their substrate-derived inducer.

In Escherichia coli K12, the genes for L-fucose utilization are clustered together on the chromosome at approximately 60.2 minutes. nih.gov This cluster, or regulon, contains six known genes whose products are involved in the transport and breakdown of L-fucose. nih.gov

The genetic loci are organized into divergently transcribed operons. oup.com The gene order in a clockwise direction on the chromosome is fucO-fucA-fucP-fucI-fucK-fucR. nih.gov

Table 1: Organization of the fuc Regulon in E. coli

| Gene | Encoded Protein | Function | Operon | Transcription Direction |

|---|---|---|---|---|

| fucO | L-1,2-propanediol oxidoreductase | Metabolism of L-lactaldehyde | fucAO | Clockwise nih.gov |

| fucA | L-fuculose-1-phosphate aldolase (B8822740) | Cleavage of L-fuculose 1-phosphate | fucAO | Clockwise nih.gov |

| fucP | L-fucose permease | L-fucose transport into the cell | fucPIK | Clockwise nih.gov |

| fucI | L-fucose isomerase | Converts L-fucose to L-fuculose | fucPIK | Clockwise nih.gov |

| fucK | L-fuculose kinase | Phosphorylates L-fuculose | fucPIK | Clockwise nih.gov |

The fucR gene product controls the expression of the structural gene operons, fucAO and fucPIK, in trans. nih.gov Similar fucose utilization operons have been identified in other bacteria, such as Lactobacillus rhamnosus GG, indicating a conserved strategy for fucose metabolism. asm.org

Allosteric Regulation of L-fuculose 1-phosphate Aldolase Activity

L-fuculose-1-phosphate aldolase (encoded by the fucA gene) is a critical enzyme in the fucose catabolic pathway. It catalyzes the reversible cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. mdpi.comnih.govebi.ac.uk The activity of this enzyme is subject to allosteric regulation, which allows for rapid control of the metabolic flux in response to cellular needs.

L-fuculose-1-phosphate aldolase is a Class II aldolase, a category of enzymes that are characteristically dependent on a divalent metal ion for their catalytic activity. ebi.ac.ukresearchgate.net

Table 2: Metal Ion Activators of L-fuculose-1-phosphate Aldolase

| Activator | Role | Description |

|---|---|---|

| Zinc (Zn²⁺) | Cofactor | In E. coli, the enzyme is a homotetramer with one zinc ion per subunit essential for its catalytic function. ebi.ac.uk The metal ion is part of the active site. |

These metal ions are not allosteric regulators in the classical sense of binding to a separate regulatory site, but rather essential cofactors that are integral to the enzyme's structure and catalytic mechanism. Their presence is a prerequisite for enzyme activity.

The activity of L-fuculose-1-phosphate aldolase can be inhibited by molecules that interfere with substrate binding or the catalytic mechanism. Structural and kinetic studies have identified compounds that act as inhibitors.

Research into the structure of L-fuculose 1-phosphate aldolase has utilized substrate mimics to understand its active site. nih.govacs.org One such study used an inhibitor that mimics the substrate dihydroxyacetone phosphate (DHAP) to probe the enzyme's catalytic mechanism. acs.org While specific names of potent allosteric inhibitors are not extensively detailed in the reviewed literature, compounds that are structural analogs of the substrates (L-fuculose 1-phosphate) or products (dihydroxyacetone phosphate and L-lactaldehyde) are expected to act as competitive inhibitors by binding to the active site.

Physiological Contexts of Metabolic Regulation

The breakdown of L-fucose in organisms like Escherichia coli proceeds via the phosphorylation pathway, leading to the formation of L-fuculose 1-phosphate. This intermediate is then cleaved by L-fuculose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. pathbank.orgnih.govresearchgate.net The subsequent metabolism of L-lactaldehyde is a critical regulatory node, heavily influenced by the cellular environment, particularly the availability of oxygen. Furthermore, the enzymes and intermediates of this pathway exhibit significant interplay with the metabolism of other sugars.

L-lactaldehyde stands at a metabolic crossroads, where its fate is dictated by the presence or absence of oxygen. nih.govnih.gov This differential processing allows the cell to balance its redox state and optimize carbon utilization under varying respiratory conditions. nih.govasm.org

Under aerobic conditions , L-lactaldehyde is oxidized to L-lactate. nih.govnih.govoup.com This reaction is catalyzed by an NAD-linked lactaldehyde dehydrogenase, an enzyme encoded by the aldA gene. nih.govoup.com The resulting L-lactate can then be further converted into pyruvate (B1213749), thereby channeling the final three carbons from L-fucose into the central metabolic pathways for energy production. pathbank.orgasm.org The complete aerobic utilization of L-fucose depends on the efficient activity of this dehydrogenase to trap L-lactaldehyde as L-lactate. asm.org The expression of lactaldehyde dehydrogenase is induced by its substrate, L-lactaldehyde. nih.gov

Conversely, under anaerobic conditions , the cell shifts from oxidation to reduction. L-lactaldehyde is reduced to L-1,2-propanediol by an NADH-dependent propanediol (B1597323) oxidoreductase, the product of the fucO gene. nih.govnih.govnih.govnih.gov This L-1,2-propanediol is typically excreted from the cell. pathbank.orgnih.govasm.org The primary function of this reductive step is to serve as an electron sink, regenerating NAD+ from the NADH produced during glycolysis (specifically from the conversion of DHAP). asm.orgbiorxiv.org This regeneration is crucial for maintaining the redox balance and allowing the continued anaerobic metabolism of DHAP. nih.gov

The switch between these two pathways is regulated by two main factors: the induction of propanediol oxidoreductase activity under anoxic conditions and the cellular NAD+/NADH ratio. nih.govresearchgate.net In the absence of oxygen, the NAD+/NADH ratio decreases, which favors the reduction of L-lactaldehyde to L-1,2-propanediol. nih.gov If conditions switch back to aerobic, the NAD+/NADH ratio increases, promoting the oxidation of L-lactaldehyde to L-lactate, even if both the dehydrogenase and reductase enzymes are present and active. nih.govresearchgate.net

Table 1: Comparison of L-lactaldehyde Dissimilation under Aerobic and Anaerobic Conditions in E. coli

| Feature | Aerobic Conditions | Anaerobic Conditions |

|---|---|---|

| Primary Enzyme | Lactaldehyde dehydrogenase (aldA) | Propanediol oxidoreductase (fucO) |

| Reaction | Oxidation | Reduction |

| Cofactor Used | NAD+ | NADH |

| Primary Product | L-lactate | L-1,2-propanediol |

| Fate of Product | Enters central metabolism (via pyruvate) | Excreted from the cell |

| Primary Purpose | Carbon and energy source utilization | Redox balancing (NAD+ regeneration) |

| Regulatory Cue | Presence of O₂, high NAD+/NADH ratio | Absence of O₂, low NAD+/NADH ratio |

The metabolic pathway for L-fucose does not operate in isolation. It exhibits significant cross-regulation and enzymatic overlap with the catabolism of other sugars, most notably D-arabinose and D-ribose.

Research has shown that L-fuculose-1-phosphate plays a regulatory role in the utilization of ribose as a carbon source in E. coli. researchgate.netmorf-db.org In experimental settings, the presence of L-fucose at concentrations too low to support growth on their own was found to stimulate the consumption of ribose. researchgate.net This suggests a signaling or regulatory cascade where an intermediate of fucose metabolism, likely L-fuculose-1-phosphate, enhances the cell's ability to metabolize ribose. researchgate.netunam.mx

A more direct enzymatic interplay exists with the pathway for D-arabinose metabolism. nih.gov In E. coli, the catabolism of D-arabinose is believed to proceed through a series of reactions that are catalyzed by enzymes from the L-fucose pathway. nih.gov Specifically, three key enzymes of the fuc regulon demonstrate promiscuity and act on intermediates of D-arabinose breakdown:

L-fucose isomerase also catalyzes the isomerization of D-arabinose to D-ribulose. nih.gov

L-fuculokinase can phosphorylate D-ribulose to form D-ribulose-1-phosphate. nih.gov

L-fuculose-1-phosphate aldolase (the FucA protein) cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. nih.govuniprot.org

While the aldolase is capable of this reaction, its affinity is higher for its primary substrate, L-fuculose 1-phosphate. uniprot.org In wild-type E. coli, L-fucose is required to induce the expression of these enzymes. nih.gov Consequently, mutants that are unable to metabolize L-fucose due to a deficiency in any of these enzymes also lose the ability to grow on D-arabinose, confirming that D-arabinose is catabolized via the L-fucose enzymatic machinery. nih.gov

Table 2: Enzymatic Overlap Between L-fucose and D-arabinose Metabolism

| L-fucose Pathway Enzyme | L-fucose Pathway Reaction | D-arabinose Pathway Reaction |

|---|---|---|

| L-fucose isomerase | L-fucose → L-fuculose | D-arabinose → D-ribulose |

| L-fuculokinase | L-fuculose → L-fuculose 1-phosphate | D-ribulose → D-ribulose 1-phosphate |

| L-fuculose-1-phosphate aldolase | L-fuculose 1-phosphate → DHAP + L-lactaldehyde | D-ribulose 1-phosphate → DHAP + Glycolaldehyde |

Biological Significance Across Diverse Organisms

Microbial Metabolism and Adaptation

In the microbial world, the ability to utilize diverse carbon sources like L-fucose provides a significant competitive advantage, especially in complex environments such as the mammalian gut. pnas.orgfrontiersin.org The metabolism of L-fucose via L-fuculose-1-phosphate is a central strategy for energy acquisition and adaptation in numerous bacterial species.

The primary role of L-fuculose-1-phosphate in bacteria is as a substrate in the phosphorylated pathway of L-fucose catabolism. oup.com This pathway allows bacteria to convert L-fucose into metabolites that can enter mainstream energy-generating processes like glycolysis. The sequence of this pathway is well-established:

Isomerization: L-fucose is first converted to L-fuculose by the enzyme L-fucose isomerase (FucI). mdpi.comresearchgate.net

Phosphorylation: L-fuculose is then phosphorylated by L-fuculokinase (FucK), consuming one molecule of ATP to produce L-fuculose-1-phosphate. mdpi.comresearchgate.net

Aldol (B89426) Cleavage: The central step involves L-fuculose-1-phosphate aldolase (B8822740) (FucA), which catalyzes the reversible cleavage of L-fuculose-1-phosphate. ebi.ac.ukresearchgate.net This reaction yields two three-carbon products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. ebi.ac.ukwikipedia.org

DHAP is a direct intermediate of glycolysis and is readily metabolized to generate energy. researchgate.netnih.gov The fate of L-lactaldehyde, however, depends on the availability of oxygen. nih.govbiorxiv.org

Under aerobic conditions , L-lactaldehyde is typically oxidized to L-lactate, which can be further converted to pyruvate (B1213749) and enter the central metabolism. researchgate.netnih.gov

Under anaerobic conditions , L-lactaldehyde is reduced to L-1,2-propanediol, a process that helps reoxidize NADH produced during glycolysis. researchgate.netnih.govbiorxiv.org

This metabolic route, with L-fuculose-1-phosphate at its core, is a crucial mechanism for bacteria to harness L-fucose as a sole carbon and energy source. oup.compnas.org

While the L-fucose metabolic pathway is widespread, its activity and regulation exhibit significant variations among different bacterial species.

Escherichia coli serves as a model organism for L-fucose metabolism. It efficiently utilizes L-fucose as a carbon source through the action of a complete and highly regulated fuc operon, which includes the gene for L-fuculose-1-phosphate aldolase (fucA). researchgate.netnih.gov In E. coli, L-fuculose-1-phosphate not only acts as a metabolic intermediate but is also believed to be the inducer molecule that activates the expression of the fuc operon, ensuring the pathway is active only when its substrate is available. nih.govresearchgate.net The ability to metabolize fucose provides a distinct colonization advantage for E. coli strains in the gut. nih.gov

Streptococcus pneumoniae , a major human pathogen, presents a contrasting example. Although its genome contains a fuc operon with homologs of all the necessary enzymes, including FucA, it is generally unable to use L-fucose as a primary energy source. nih.govrcsb.orgnih.gov Biochemical studies have confirmed that the pneumococcal FucA is active and can cleave L-fuculose-1-phosphate. rcsb.orgnih.gov Furthermore, L-fuculose-1-phosphate appears to function as an inducer of the fuc operon in S. pneumoniae, similar to its role in E. coli. rcsb.orgnih.gov The inability to grow on fucose despite possessing the functional enzymatic machinery suggests a divergence in the pathway's primary role in this organism. rcsb.orgresearchgate.net

| Feature | Escherichia coli | Streptococcus pneumoniae |

| L-fucose as Energy Source | Yes, efficiently utilized researchgate.netnih.gov | No nih.govrcsb.orgnih.gov |

| fuc Operon Present | Yes researchgate.net | Yes nih.govrcsb.org |

| FucA (Aldolase) Activity | Active and essential for metabolism researchgate.netdntb.gov.ua | Biochemically active rcsb.orgnih.gov |

| Inducer Molecule | L-fuculose-1-phosphate nih.govresearchgate.net | L-fuculose-1-phosphate rcsb.orgnih.gov |

| Physiological Role | Energy acquisition, gut colonization nih.gov | Postulated non-metabolic role rcsb.orgnih.gov |

In several pathogenic bacteria, the components of the L-fucose utilization pathway, including the generation and cleavage of L-fuculose-1-phosphate, may have evolved to serve functions beyond simple energy acquisition.

Klebsiella pneumoniae , a significant nosocomial pathogen, possesses a functional L-fuculose-1-phosphate aldolase (KpFucA). nih.govuniprot.org The enzyme has a strong preference for L-fuculose-1-phosphate and is considered a Class II aldolase. nih.gov The presence and activity of this pathway in K. pneumoniae during infection suggest a potential role in its pathogenesis, possibly by enabling it to utilize host-derived fucose as a nutrient source in the competitive host environment. frontiersin.orgnih.gov

Streptococcus pneumoniae provides the most compelling case for a non-metabolic function. As noted, despite having the necessary enzymes to process L-fucose to L-fuculose-1-phosphate and beyond, the bacterium does not grow on fucose. rcsb.orgnih.gov This has led to the hypothesis that the pathway, and potentially the intermediate L-fuculose-1-phosphate itself, plays a signaling or regulatory role in the bacterium's interaction with its human host. rcsb.orgnih.gov The fuc operon has been shown to be important for full virulence in a mouse model, reinforcing the idea that its function is linked to pathogenicity rather than just metabolism. researchgate.net

Evolutionary Relationships and Comparative Biochemistry

The enzyme responsible for cleaving L-fuculose-1-phosphate, L-fuculose-1-phosphate aldolase (FucA), belongs to a superfamily of aldolases and epimerases that share common structural and mechanistic features, pointing to a shared evolutionary origin.

L-fuculose-1-phosphate aldolase (FucA) and L-rhamnulose-1-phosphate aldolase (RhaD) are closely related enzymes that catalyze analogous reactions. nih.govebi.ac.uk Both are Class II aldolases, meaning they require a divalent metal ion (typically Zn²⁺) for catalysis. ebi.ac.ukebi.ac.uk

Mechanistic Similarity: Both enzymes catalyze a reversible aldol cleavage of a 6-carbon ketose phosphate into DHAP and L-lactaldehyde. nih.govebi.ac.uk

Substrate Specificity: The key difference lies in their substrate specificity. FucA acts on L-fuculose-1-phosphate, while RhaD acts on its C4-epimer, L-rhamnulose-1-phosphate. This specificity is achieved through subtle differences in the active site that accommodate the different stereochemistry of the hydroxyl group at the fourth carbon. nih.gov It is proposed that the binding of the L-lactaldehyde product is nearly identical in both enzymes, except for a 180-degree flip of its aldehyde group, which accounts for the different epimers formed in the reverse aldol addition reaction. nih.gov

A more distant but significant evolutionary relationship exists between L-fuculose-1-phosphate aldolase (FucA) and L-ribulose-5-phosphate 4-epimerase (AraD). nih.govwikipedia.org Both enzymes are members of the same structural superfamily. nih.govwikipedia.org

Structural and Sequence Homology: FucA and AraD share approximately 26% sequence identity and a remarkably high degree of structural similarity in their protein backbone fold. researchgate.netnih.govresearchgate.net

Common Mechanistic Feature: Both enzymes utilize a divalent metal ion to form and stabilize an enolate intermediate at the C3 and C4 positions of their respective substrates. researchgate.netnih.govwikipedia.org

Functional Divergence: Despite these similarities, they catalyze fundamentally different reactions: FucA performs an aldol cleavage (a C-C bond-breaking reaction), while AraD catalyzes an epimerization (inversion of stereochemistry at C4) without net bond cleavage. nih.govubc.ca This functional divergence is achieved through critical differences in their active sites. A key distinction is their substrate binding orientation. Because the phosphate group is on C1 in L-fuculose-1-phosphate and on C5 in L-ribulose-5-phosphate, the substrates must bind in a "flipped" or reversed orientation relative to each other within a structurally conserved phosphate-binding pocket. nih.govresearchgate.net This reorientation positions the substrates differently with respect to the catalytic residues, leading to two distinct chemical outcomes from a common enolate intermediate. nih.gov

| Enzyme Comparison | L-fuculose-1-phosphate aldolase (FucA) | L-rhamnulose-1-phosphate aldolase (RhaD) | L-ribulose-5-phosphate 4-epimerase (AraD) |

| Reaction Type | Aldol Cleavage wikipedia.org | Aldol Cleavage ebi.ac.uk | Epimerization wikipedia.org |

| Substrate | L-fuculose-1-phosphate wikipedia.org | L-rhamnulose-1-phosphate ebi.ac.uk | L-ribulose-5-phosphate wikipedia.org |

| Products | DHAP + L-lactaldehyde ebi.ac.uk | DHAP + L-lactaldehyde ebi.ac.uk | D-xylulose-5-phosphate wikipedia.org |

| Evolutionary Relationship | Closely related, homologous nih.govrcsb.org | Closely related, homologous nih.govrcsb.org | Distantly related, same superfamily nih.govwikipedia.org |

| Key Mechanistic Feature | Metal-stabilized enolate intermediate ebi.ac.uk | Metal-stabilized enolate intermediate ebi.ac.uk | Metal-stabilized enolate intermediate nih.govwikipedia.org |

Conservation of Active Site Motifs and Overall Fold Across Related Enzyme Families

A defining feature of the FucA active site is the conserved metal-binding motif. The catalytic zinc ion (Zn²⁺) is typically coordinated in a tetrahedral arrangement by three histidine residues and one glutamate (B1630785) residue. iucr.orgebi.ac.uk For instance, in E. coli FucA, this coordination is provided by His92, His94, His155, and Glu73. ebi.ac.ukiucr.org This metal ion is crucial for stabilizing the enolate intermediate formed during the carbon-carbon bond cleavage of L-fuculose 1-phosphate. ubc.ca The glutamate residue (Glu73 in E. coli) is particularly noteworthy as it functions as the key catalytic acid/base, shuttling a proton during the reversible reaction. ebi.ac.uknih.gov

Further conservation is observed in residues that interact with the phosphate moiety of the substrate. A mobile loop and a strongly bound phosphate site ensure the correct positioning of the substrate and prevent the formation of an overly stable, non-reactive complex with the zinc ion. nih.gov The active site also involves contributions from neighboring subunits in the tetramer. For example, a tyrosine residue (Tyr113') from an adjacent subunit plays a role in guiding the substrate into a productive binding orientation at the active site. nih.gov

Sequence and structural homology searches have identified L-ribulose-5-phosphate 4-epimerase as a closely related enzyme family. nih.govrcsb.orgubc.ca Despite sharing only about 26% sequence identity, the epimerase displays a very high degree of structural similarity with FucA. ubc.ca Both enzymes possess the (βα)8-barrel fold and utilize a divalent cation to stabilize an enolate intermediate by deprotonating a C-4 hydroxyl group on their respective phosphoketose substrates. ubc.ca However, subtle but critical differences in their active sites allow them to catalyze distinct reactions (epimerization vs. aldol cleavage) and accommodate substrates with the phosphate group at different positions (C-5 in L-ribulose-5-phosphate vs. C-1 in L-fuculose-1-phosphate). ubc.ca This evolutionary relationship highlights how a conserved structural scaffold can be adapted for different, though mechanistically related, catalytic functions.

The table below summarizes key conserved motifs and their functions within the L-fuculose-1-phosphate aldolase family and its relatives.

| Motif/Residue | Organism (Example) | Function | Source(s) |

| Metal Coordination Sphere | E. coli | Binds the catalytic Zn²⁺ ion, crucial for stabilizing the reaction intermediate. | iucr.orgrcsb.org |

| His92, His94, His155 | E. coli | Directly coordinate the Zn²⁺ ion. | ebi.ac.ukiucr.org |

| Glu73 | E. coli | Acts as both a metal ligand and the primary catalytic acid/base. | ebi.ac.uknih.gov |

| Substrate Binding & Orientation | |||

| Tyr113' (from adjacent subunit) | E. coli | Steers the dihydroxyacetone phosphate (DHAP) moiety towards a productive binding mode. | nih.gov |

| Phosphate Binding Site | E. coli | Strongly binds the phosphate group, ensuring proper substrate positioning relative to the metal ion. | nih.gov |

| Overall Structural Fold | |||

| (βα)8 / TIM Barrel | E. coli, K. pneumoniae | Provides the core structural scaffold for the enzyme. | nih.govcore.ac.uk |

| Homotetramer Interface | E. coli, K. pneumoniae | Forms the active site clefts where catalysis occurs. | iucr.orgnih.gov |

Advanced Research Methodologies and Techniques

Recombinant Protein Expression and Purification Strategies for L-fuculose 1-phosphate Aldolase (B8822740)

The production of L-fuculose-1-phosphate aldolase for structural and functional studies has been successfully achieved through recombinant expression systems, primarily in Escherichia coli. researchgate.nethubspotusercontent30.net The fucA gene has been cloned into various expression vectors, such as pTrcHis and pQE40-based plasmids, which allow for high-level production of the enzyme. researchgate.netscispace.com These systems often incorporate an N-terminal His6-tag, which facilitates purification through immobilized metal ion affinity chromatography (IMAC). csic.es

Researchers have explored different E. coli strains, including XL1 Blue and BL21(DE3), to optimize the expression of soluble and active FucA. researchgate.nettandfonline.com Fed-batch fermentation strategies have been employed to achieve high cell densities, with biomass concentrations reaching up to 45 g/L, leading to significant yields of the recombinant protein. researchgate.net In some instances, the overexpression of FucA can lead to the formation of inclusion bodies (IBs), which are dense aggregates of misfolded protein. scispace.com Interestingly, studies have shown that these FucA IBs can still retain enzymatic activity and can be utilized as stable and reusable biocatalysts. scispace.com The production and activity of these insoluble FucA preparations can be modulated by selecting appropriate host strains and culture conditions. scispace.com

Expression of FucA from thermophilic organisms, such as Thermus thermophilus HB8, has also been successfully carried out, providing a more thermostable version of the enzyme for potential industrial applications. rcsb.orgnih.gov

Structural Determination Techniques

The three-dimensional structure of L-fuculose-1-phosphate aldolase has been extensively studied, providing a detailed picture of its architecture and active site. These structural insights are fundamental to understanding its catalytic mechanism and for guiding protein engineering efforts.

X-ray Crystallography of L-fuculose 1-phosphate Aldolase and its Complexes

X-ray crystallography has been the primary technique for determining the high-resolution structure of L-fuculose-1-phosphate aldolase from various bacterial sources, including Escherichia coli, Thermus thermophilus HB8, and Klebsiella pneumoniae. rcsb.orgnih.govnih.gov These studies have revealed that FucA is a homotetrameric enzyme, with each subunit having a molecular weight of approximately 24 kDa. iucr.org The enzyme belongs to the class II aldolases, characterized by its dependence on a divalent metal ion, typically zinc (Zn²⁺), for activity. ebi.ac.uknih.gov

The crystal structures show that the four active sites are located in deep clefts at the interfaces of adjacent subunits. iucr.org The catalytic zinc ion is typically coordinated by three histidine residues and one glutamate (B1630785) residue in a nearly tetrahedral arrangement. iucr.org However, in the structure from Klebsiella pneumoniae, a magnesium ion was identified in the active pocket. nih.gov

Crystallographic studies have been performed on the enzyme in its apo form, as well as in complex with substrate analogs and inhibitors, such as phosphoglycolohydroxamate, which mimics the enediolate transition state of DHAP. rcsb.orgpdbj.org These complex structures have been instrumental in elucidating the binding modes of substrates and the conformational changes that occur during catalysis. For instance, the binding of the DHAP moiety displaces the catalytic glutamate (Glu73 in E. coli) from the zinc coordination sphere. rcsb.orgpdbj.org

| Enzyme Source | PDB Code | Resolution (Å) | Space Group | Oligomeric State | Metal Cofactor | Reference |

| Escherichia coli | 1FUA | 1.92 | P4 | Homotetramer | Zn²⁺ | iucr.orgrcsb.org |

| Escherichia coli | 3FUA | 2.67 | I23 | Homotetramer | Zn²⁺ | rcsb.org |

| Escherichia coli (E73Q mutant) | 1E47 | 2.15 | P4 | Homotetramer | Zn²⁺ | rcsb.org |

| Escherichia coli (E214A mutant) | 1DZY | 2.44 | P4 | Homotetramer | Zn²⁺ | rcsb.org |

| Thermus thermophilus HB8 | 2FLF | 2.70 | P4 | Homotetramer | Zn²⁺ | rcsb.org |

| Klebsiella pneumoniae | Not specified | 1.85 | P422 | Homotetramer | Mg²⁺ | nih.gov |

| Streptococcus pneumoniae | 4C25 | 2.03 | P2₁2₁2₁ | Homotetramer | Not specified | rcsb.org |

Spectroscopic Approaches for Reaction Monitoring and Structural Probing (e.g., NMR spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for monitoring the enzymatic reaction and characterizing the substrates and products of the L-fuculose-1-phosphate aldolase-catalyzed reaction. Both ¹H-NMR and ³¹P-NMR spectroscopy have been employed to follow the time course of phosphorylation reactions to synthesize L-fuculose-1-phosphate. tandfonline.com These techniques allow for the direct observation of the conversion of L-fuculose to L-fuculose-1-phosphate, with nearly 100% conversion reported in some studies. tandfonline.com

Furthermore, the equilibrium of the aldolase reaction has been assessed using ¹³C-NMR, providing an equilibrium constant consistent with other methods. nih.gov The spectra of mutant enzymes have also been compared to the wild-type, revealing differences that suggest altered conformations or active site environments. koreascience.kr

Enzyme Activity Assays and Comprehensive Kinetic Analysis

The enzymatic activity of L-fuculose-1-phosphate aldolase is typically determined by monitoring the cleavage of L-fuculose-1-phosphate. scispace.com One common method involves a coupled spectrophotometric assay where the formation of DHAP is linked to the oxidation of NADH via glycerophosphate dehydrogenase/triosephosphate isomerase. csic.es The decrease in absorbance at 340 nm, corresponding to NADH consumption, is measured to quantify enzyme activity. csic.es One unit of activity is generally defined as the amount of enzyme required to transform 1 µmol of L-fuculose-1-phosphate per minute under specified conditions. scispace.com

Comprehensive kinetic analyses have been performed to determine the kinetic parameters of FucA. For the enzyme from the archaeon Methanococcus jannaschii, the Kₘ values for dihydroxyacetone phosphate (B84403) (DHAP) and DL-glyceraldehyde were determined to be 0.09 mM and 0.74 mM, respectively. nih.gov Inhibition studies using dead-end inhibitors and reaction products have been used to probe the kinetic mechanism of the enzyme. nih.gov For example, trimethyl phosphonoacetate showed competitive inhibition with respect to DHAP, while DL-threose was an uncompetitive inhibitor. nih.gov The product inhibition patterns were found to be noncompetitive versus DHAP and competitive versus DL-glyceraldehyde. nih.gov

Site-Directed Mutagenesis and Functional Characterization of Active Site Residues

Site-directed mutagenesis has been a powerful tool to investigate the roles of specific amino acid residues in the active site of L-fuculose-1-phosphate aldolase, providing insights into their contributions to substrate binding, catalysis, and stereoselectivity. rcsb.orgacs.orgacs.org

Based on the crystal structure, numerous mutations have been introduced at the active site, and the resulting mutant enzymes have been characterized. For example, the mutation of a conserved asparagine residue (Asn25) in FucA from Methanococcus jannaschii to leucine (B10760876) or threonine negatively impacted both catalytic efficiency and substrate recognition. koreascience.kr

In the E. coli enzyme, the F131A mutation was designed to expand the enzyme's substrate tolerance towards bulkier N-Cbz-amino aldehyde acceptors. nih.gov This mutant exhibited significantly higher activity with these substrates compared to the wild-type enzyme. nih.gov Molecular modeling suggested that the F131A mutation creates a hydrophobic pocket that better accommodates these larger substrates. nih.gov

Mutations of residues in the zinc coordination sphere and the phosphate binding site have further refined the understanding of the catalytic mechanism. rcsb.org The mutation of Glu73 to glutamine (E73Q) was part of a series of mutations that helped to confirm the proposed catalytic mechanism. rcsb.org The study of various mutants has also helped to delineate the binding site for the aldehyde substrate and understand the factors controlling the stereochemical outcome of the reaction. acs.orgunam.mx

Computational Chemistry and Molecular Modeling Studies of Catalytic Mechanisms and Substrate Interactions

Computational chemistry and molecular modeling have been employed to complement experimental data and provide deeper insights into the catalytic mechanism and substrate interactions of L-fuculose-1-phosphate aldolase. nih.gov In silico analyses, such as induced fit docking, have been used to model the binding of the natural substrate, L-fuculose-1-phosphate, as well as substrate analogs and inhibitors, to the active site of the enzyme from Thermus thermophilus. nih.gov

These computational studies have helped to deduce the binding modes of substrates and have suggested that the mechanism of action is similar to that of the E. coli enzyme. nih.gov Molecular models have also been used to rationalize the enhanced activity of mutants, such as the F131A mutant of E. coli FucA, towards bulky substrates. nih.gov These models suggest that the improved activity arises from a better fit of the substrate into the modified active site, facilitated by favorable interactions with key residues. nih.gov

Biocatalytic and Synthetic Applications of L Fuculose 1 Phosphate Aldolase

Stereoselective Synthesis of Rare Sugars

The synthesis of rare sugars, which are monosaccharides that are uncommon in nature, represents a significant application of DHAP-dependent aldolases like FucA. nih.gov These sugars have numerous potential uses in the food, pharmaceutical, and nutritional industries. nih.govbohrium.com However, their scarcity and the complexity of chemical synthesis make them expensive. nih.gov Biocatalytic routes using aldolases offer a powerful and stereoselective alternative for their production. bohrium.com

FucA has been effectively used in the synthesis of several rare sugars. For instance, L-fuculose-1-phosphate aldolase (B8822740) from the thermophilic bacterium Thermus thermophilus HB8 (FucAT.HB8) has demonstrated high efficiency in producing D-psicose, L-tagatose, and L-fructose. nih.gov

D-psicose: This rare sugar, a C-3 epimer of D-fructose, is a promising sucrose (B13894) substitute due to its sweet taste (about 70% of sucrose's sweetness) and negligible caloric value. nih.gov FucAT.HB8 catalyzes the stereoselective aldol (B89426) addition of DHAP to D-glyceraldehyde to produce D-psicose. nih.gov

L-tagatose and L-fructose: When L-glyceraldehyde is used as the acceptor substrate instead of the D-isomer, FucAT.HB8 efficiently synthesizes the rare sugars L-tagatose and L-fructose. nih.gov L-tagatose is a functional sweetener, while L-fructose is a known non-nutritive sweetener and an inhibitor of certain glycosidases. nih.gov

The table below summarizes the enzymatic synthesis of these rare sugars using FucAT.HB8.

| Donor Substrate | Acceptor Aldehyde | Product(s) | Yield |

| DHAP | D-glyceraldehyde | D-psicose | 67% |

| DHAP | L-glyceraldehyde | L-tagatose & L-fructose | - |

Data sourced from studies on FucA from Thermus thermophilus HB8. nih.gov

The synthetic utility of FucA stems from its function as a stereoselective catalyst for aldol addition reactions. wikipedia.org As a class II aldolase, its catalytic mechanism is dependent on a divalent metal ion, typically Zn2+, located in the active site. nih.govebi.ac.uk The reaction involves the formation of a new carbon-carbon bond between the donor substrate, DHAP, and an acceptor aldehyde. researchgate.net

The key steps in the FucA-catalyzed aldol addition are:

The enzyme binds the acceptor aldehyde and the enolate of DHAP, which is stabilized by the active site's metal ion.

A stereoselective nucleophilic attack from the C3 of DHAP onto the carbonyl carbon of the acceptor aldehyde occurs.

This C-C bond formation creates two new stereocenters. FucA from E. coli is known to selectively produce vicinal diols with an anti configuration, which is a crucial feature for the specific construction of sugars like D-psicose. nih.govresearchgate.net

The high stereoselectivity of FucA makes it an excellent tool for asymmetric synthesis, allowing for the construction of complex chiral molecules from simple precursors. ebi.ac.uk

A significant hurdle for the large-scale industrial application of DHAP-dependent aldolases is the high cost and instability of the donor substrate, DHAP. nih.govresearchgate.net To circumvent this limitation, multi-enzyme cascade systems have been developed to generate DHAP in situ from inexpensive and stable starting materials. nih.govsciepublish.com

A successful example is a one-pot, four-enzyme system designed for the synthesis of rare sugars. nih.govnih.gov This cascade utilizes the cheap starting material DL-glycerol 3-phosphate (DL-GP) to produce DHAP, which is then immediately used by FucA in the aldol addition reaction. nih.gov The system typically involves:

An enzyme to convert L-glycerol 3-phosphate (from the racemic DL-GP mixture) to DHAP.

An enzyme to racemize the remaining D-glycerol 3-phosphate, allowing for its eventual conversion to DHAP and theoretically enabling 100% yield from the starting material.

L-fuculose-1-phosphate aldolase (FucA) to catalyze the aldol addition between the in situ-generated DHAP and the desired acceptor aldehyde.

A phosphatase to remove the phosphate (B84403) group from the resulting sugar phosphate, yielding the final rare sugar product. researchgate.net

Production of Chiral Compounds and Precursors for Fine Chemical Synthesis (e.g., iminocyclitols)

The substrate promiscuity of FucA extends beyond simple aldehydes, allowing it to accept more complex molecules like N-protected amino aldehydes. nih.gov This capability has been harnessed for the synthesis of N-protected aminopolyols, which are valuable precursors for chiral compounds such as iminocyclitols. nih.govresearchgate.net Iminocyclitols are sugar analogues where the ring oxygen is replaced by a nitrogen atom, and they are known for their potential as glycosidase inhibitors. researchgate.net

The synthetic process involves the FucA-catalyzed asymmetric aldol addition of DHAP to an N-Cbz-amino aldehyde. researchgate.netnih.gov The resulting polyhydroxylated amino phosphate can then be dephosphorylated and undergo reductive amination to form the iminocyclitol ring. nih.gov Interestingly, the stereoselectivity of the FucA-catalyzed reaction can be influenced by the structure of the acceptor aldehyde. For example, while reactions with N-Cbz-alaninal yield the expected 3R,4R configuration, the major product from reactions with N-Cbz-glycinal can have an inverted 3R,4S configuration. nih.gov This highlights the potential to control diastereoselectivity by selecting specific acceptor substrates. nih.gov

Engineering of FucA Variants for Altered Substrate Specificity or Improved Catalytic Performance

While wild-type FucA is a versatile catalyst, its substrate scope and catalytic efficiency can be further enhanced through protein engineering. core.ac.uk Techniques like site-directed mutagenesis allow for targeted modifications of the enzyme's active site to accommodate non-natural substrates or to improve its performance under specific process conditions. scite.ai

By altering amino acid residues that line the substrate-binding pocket, it is possible to expand the cavity to accept bulkier donor or acceptor molecules that the wild-type enzyme cannot process. core.ac.uk For example, a single point mutation in the phosphate-binding site of a related aldolase significantly increased its ability to use unphosphorylated dihydroxyacetone (DHA) as a donor, bypassing the need for DHAP entirely. researchgate.net Similarly, engineering FucA variants with altered specificity could broaden its applicability in fine chemical synthesis. A variant of FucA, F131A, has been successfully used in the chemo-enzymatic synthesis of various casuarine (B1244732) stereoisomers, demonstrating the power of this approach. researchgate.net Such engineered biocatalysts are crucial for developing novel synthetic routes to complex chiral molecules.

Integration of FucA in Industrial Biotechnological Processes

For FucA to be successfully integrated into industrial-scale processes, several challenges must be addressed, including enzyme production, stability, and process economics. mdpi.com Significant research has focused on the high-level production of FucA in microbial hosts like Escherichia coli. nih.gov High-cell-density fed-batch fermentation strategies have been developed to achieve high yields of the recombinant enzyme.

To align with regulatory standards for pharmaceutical and food applications, antibiotic-free expression systems are being developed. nih.gov These systems use auxotrophic markers for plasmid selection, eliminating the need for antibiotic resistance genes. nih.gov Furthermore, process intensification strategies aim to improve the stability and reusability of the enzyme. One approach is the production of FucA as active inclusion bodies, which can serve as stable and easily recoverable biocatalysts for aldol addition reactions. scispace.com These developments in enzyme production and formulation are critical for creating robust and cost-effective biotechnological processes that utilize FucA for the synthesis of valuable chemicals. nih.gov

Future Directions and Open Questions in L Fuculose 1 Phosphate Research

Elucidating Novel Biological Roles in Underexplored Organisms and Ecosystems

The metabolic fate and function of L-fuculose 1-phosphate have been primarily studied in E. coli. nih.gov However, L-fucose utilization pathways are present in a wide array of bacteria, suggesting that the role of L-fuculose 1-phosphate could be diverse and adapted to specific ecological niches. researchgate.netrcsb.org Future research is poised to uncover these novel functions, particularly in organisms inhabiting complex ecosystems like the human gut.

Research in Streptococcus pneumoniae presents a compelling enigma. This bacterium possesses the complete genetic machinery to process L-fucose to L-fuculose 1-phosphate, and the latter acts as an inducer for the fucose operon. researchgate.netrcsb.org Despite this, S. pneumoniae appears unable to utilize L-fucose as a carbon and energy source. researchgate.netrcsb.org This has led to the hypothesis that the fucose-processing pathway, and by extension L-fuculose 1-phosphate, serves a non-metabolic purpose, possibly mediating interactions with the human host. researchgate.netrcsb.org Elucidating this alternative role is a key area for future investigation.

Similarly, in the probiotic Lactobacillus rhamnosus GG, an L-fucose operon has been identified, and its metabolism of L-fucose results in the production of 1,2-propanediol. nih.gov While L-fuculose 1-phosphate is the presumed inducer of this operon, its full range of effects on the physiology and probiotic functions of L. rhamnosus within the gastrointestinal tract warrants deeper exploration. nih.gov

| Organism | Known Role of L-fucose Pathway | Postulated/Underexplored Role of L-fuculose 1-phosphate | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | Possesses genes for fucose metabolism, but cannot use fucose as an energy source. | Acts as an inducer for the fucose operon; may have a non-metabolic role in host-pathogen interactions. | researchgate.netrcsb.org |

| Lactobacillus rhamnosus GG | Metabolizes L-fucose to 1,2-propanediol. | Presumed inducer of the fuc operon; full physiological impact in the gut is not fully understood. | nih.gov |

| Klebsiella pneumoniae | Contains L-fuculose-1-phosphate aldolase (B8822740) (KpFucA) for fucose metabolism. | Potential role in pathogenesis. | nih.govresearchgate.net |

| Bacteroides thetaiotaomicron | Utilizes host-derived L-fucose as a nutrient source. | L-fucose, not L-fuculose 1-phosphate, is the primary inducer; the integration of its downstream metabolism is an area for study. | pnas.orgpnas.org |

Deeper Understanding of Complex Regulatory Networks and Metabolic Cross-talk

The regulation of L-fucose metabolism is intricate, involving dedicated regulators and integration with global metabolic signals. In E. coli, the expression of the fuc regulon is controlled by the activator protein FucR, with L-fuculose 1-phosphate serving as the essential effector molecule or inducer. researchgate.netsemanticscholar.org The activation of the fucAO operon, which encodes the L-fuculose-1-phosphate aldolase, is also dependent on the global regulator Crp-cAMP complex. semanticscholar.org Future work must aim to dissect the precise molecular interactions between FucR, Crp-cAMP, and their respective DNA binding sites to fully model operon activation. semanticscholar.org

A significant area of future research is the metabolic cross-talk between L-fucose metabolism and other carbohydrate utilization pathways. Evidence suggests that L-fuculose 1-phosphate may play a role in regulating the use of other carbon sources. researchgate.net For instance, in E. coli, low concentrations of L-fucose, which would lead to the intracellular formation of L-fuculose 1-phosphate, were found to stimulate the utilization of ribose in the mouse intestine. researchgate.net The molecular basis for this cross-regulation is not yet understood. There is also known hierarchical regulation between the metabolism of pentose (B10789219) sugars like arabinose and xylose, and it is plausible that intermediates of fucose metabolism, such as L-fuculose 1-phosphate, could be integrated into this regulatory network. asm.org Unraveling these connections is crucial for understanding bacterial metabolic priorities in complex nutrient environments.

Rational Design of FucA Variants for Novel Biocatalytic Transformations

L-fuculose-1-phosphate aldolase (FucA), the enzyme that reversibly cleaves L-fuculose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, is a Class II aldolase with significant potential in biocatalysis. nih.govgenome.jpebi.ac.uk These enzymes are of great interest to synthetic chemists because they can catalyze stereoselective aldol (B89426) additions, creating chiral compounds like carbohydrates with high precision. nih.govebi.ac.uk

While the native FucA from E. coli shows high specificity for DHAP, it can accept a variety of aldehyde substrates, with a preference for L-configured α-hydroxy aldehydes. drugbank.com This substrate promiscuity is a starting point for enzyme engineering. Future research will focus on the rational design and directed evolution of FucA variants to create novel biocatalysts. rsc.orgnih.govnumberanalytics.cominfinitabiotech.com The goals of this engineering include:

Broadening Substrate Scope: Modifying the active site to efficiently accept non-natural or more complex aldehyde acceptors, expanding the range of accessible chiral building blocks for pharmaceuticals and fine chemicals. rsc.orgacs.org

Altering Stereoselectivity: Fine-tuning the enzyme's active site to control the formation of specific diastereomers or even invert the stereochemical outcome of the reaction. acs.org Structure-directed mutagenesis studies have already shown that mutations can affect the enantioselectivity and the ratio of diastereomers formed. acs.org

Enhancing Stability and Activity: Improving the enzyme's stability under industrial process conditions (e.g., temperature, organic solvents) and increasing its catalytic turnover rate. nih.gov

High-resolution crystal structures of FucA from E. coli and Klebsiella pneumoniae provide a solid foundation for these protein engineering efforts. nih.goviucr.orgrcsb.org By combining structural insights with computational design and high-throughput screening, it will be possible to develop a toolbox of FucA variants tailored for specific, valuable biocatalytic transformations, such as in multi-enzyme cascade systems for the synthesis of complex molecules like nitrocyclitols. numberanalytics.comacs.orgresearchgate.net

| Engineering Goal | Approach | Potential Application | Reference |

|---|---|---|---|

| Broaden Aldehyde Substrate Scope | Rational design and directed evolution of the active site. | Synthesis of diverse, non-natural polyhydroxylated compounds and chiral building blocks. | rsc.orgacs.org |

| Alter Stereoselectivity | Structure-directed mutagenesis to control product diastereomers. | Production of specific stereoisomers of sugars and iminocyclitols for pharmaceutical use. | acs.orgresearchgate.net |

| Improve Enzyme Stability | Directed evolution and protein engineering strategies. | Development of robust biocatalysts for industrial-scale chemical synthesis. | nih.gov |

Exploration of L-fuculose 1-phosphate as a Signaling Molecule in Microbial Physiology